3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine 3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 745827-01-4
VCID: VC8292281
InChI: InChI=1S/C20H16ClN3/c1-14-5-4-6-15(11-14)12-16-9-10-19-22-23-20(24(19)13-16)17-7-2-3-8-18(17)21/h2-11,13H,12H2,1H3
SMILES: CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Molecular Formula: C20H16ClN3
Molecular Weight: 333.8 g/mol

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 745827-01-4

Cat. No.: VC8292281

Molecular Formula: C20H16ClN3

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine - 745827-01-4

Specification

CAS No. 745827-01-4
Molecular Formula C20H16ClN3
Molecular Weight 333.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-6-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C20H16ClN3/c1-14-5-4-6-15(11-14)12-16-9-10-19-22-23-20(24(19)13-16)17-7-2-3-8-18(17)21/h2-11,13H,12H2,1H3
Standard InChI Key SAQTVKSGPUVANY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2
Canonical SMILES CC1=CC(=CC=C1)CC2=CN3C(=NN=C3C4=CC=CC=C4Cl)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a triazolo[4,3-a]pyridine scaffold, a bicyclic system featuring a triazole ring fused to a pyridine ring. Key substitutions include:

  • 2-Chlorophenyl group at position 3, introducing steric bulk and electronic effects via the chlorine atom.

  • 3-Methylbenzyl group at position 6, contributing hydrophobicity and potential π-π stacking interactions .

The planar triazolo-pyridine system enables conjugation, which may influence electronic properties in materials applications .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H16ClN3\text{C}_{20}\text{H}_{16}\text{ClN}_3
Molecular Weight333.81 g/mol
CAS Registry Number745827-01-4
MDL NumberMFCD28040776
LogP (Predicted)4.2 (Ali method)
Solubility1.12 mg/mL (ESOL)

The compound’s moderate solubility in aqueous media and high lipophilicity (LogP ≈ 4.2) suggest suitability for membrane permeability in biological systems .

Synthetic Methodologies

Cyclization Strategies

While no direct synthesis protocol for this compound is published, analogous triazolo[4,3-a]pyridines are typically synthesized via 5- exo-dig cyclization of chloroethynyl precursors with hydrazinylpyridines . For example:

  • Chloroethynylphosphonate intermediates react with 2-hydrazinylpyridines under catalyst-free conditions to form triazolopyridines in near-quantitative yields .

  • Dimroth rearrangement may occur if electron-withdrawing groups (e.g., NO2_2) are present, altering substitution patterns .

Adapting these methods, the target compound could be synthesized by substituting 2-hydrazinylpyridine with a 3-methylbenzyl-modified precursor and a 2-chlorophenyl acetylene derivative.

Purification and Characterization

Post-synthesis purification often involves column chromatography or HPLC, with characterization via 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry .

Industrial and Research Applications

Materials Science

The conjugated triazolo-pyridine system enables applications in:

  • Organic light-emitting diodes (OLEDs), where electron-deficient heterocycles improve charge transport .

  • Coordination complexes with transition metals for catalytic applications .

Pharmacological Development

The compound’s scaffold is a privileged structure in drug discovery, with potential for:

  • Kinase inhibition via ATP-binding site competition.

  • Anticancer activity through tubulin polymerization disruption .

ManufacturerPurityPackagingPrice (USD)Updated
AlichemStandard1 g$896.662021-12-16
Crysdot95+%1 g$1,035.002021-12-16

The high cost reflects limited production scales and specialized synthesis requirements .

Future Directions and Challenges

Research Priorities

  • Pharmacokinetic profiling: Assess bioavailability, metabolism, and toxicity.

  • Structure-activity relationship (SAR) studies: Optimize substitutions for enhanced efficacy.

Synthetic Challenges

  • Regioselectivity control during cyclization to avoid byproducts.

  • Scalability improvements to reduce production costs.

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